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Compound of Interest

Compound Name: 5,7-Dibromo-1H-indazole

Cat. No.: B1321706 Get Quote

Technical Guide: 5,7-Dibromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5,7-Dibromo-1H-indazole, a

key heterocyclic compound utilized in pharmaceutical research and materials science. This

guide details its molecular structure, physicochemical properties, a representative synthesis

protocol, and its role as a versatile building block in the development of novel therapeutic

agents.

Core Molecular and Physical Properties
5,7-Dibromo-1H-indazole is a substituted indazole featuring two bromine atoms on its bicyclic

aromatic ring structure. These modifications significantly influence its chemical reactivity,

making it a valuable intermediate in organic synthesis.[1]

Quantitative Data Summary
The key physicochemical properties of 5,7-Dibromo-1H-indazole are summarized in the table

below for easy reference.
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Property Value

Molecular Formula C₇H₄Br₂N₂[1]

Molecular Weight 275.93 g/mol [1]

CAS Number 50477-28-6[1][2]

Appearance Off-white solid[1]

Purity ≥ 97%[1]

Storage Temperature 0-8 °C[1]

Synthesis of 5,7-Dibromo-1H-indazole: A
Representative Protocol
While specific literature detailing the direct synthesis of 5,7-Dibromo-1H-indazole is not readily

available, a general and robust methodology can be adapted from established protocols for the

synthesis of similar brominated indazoles. The following protocol is a representative example

based on the diazotization of a substituted aniline followed by cyclization, a common strategy

for forming the indazole core.

Disclaimer: This protocol is for informational purposes only and should be adapted and

optimized by qualified personnel in a controlled laboratory setting. All necessary safety

precautions must be taken.

Experimental Protocol
Objective: To synthesize 5,7-Dibromo-1H-indazole from a suitable starting material such as

3,5-dibromo-2-methylaniline.

Materials:

3,5-dibromo-2-methylaniline

Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)
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Stannous Chloride (SnCl₂) or other suitable reducing agent

Appropriate organic solvents (e.g., Ethanol, Ethyl Acetate)

Deionized Water

Ice

Procedure:

Diazotization:

Dissolve 3,5-dibromo-2-methylaniline in a mixture of hydrochloric acid and water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline

solution, maintaining the temperature below 5 °C.

Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

Reductive Cyclization:

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous

chloride, in concentrated hydrochloric acid.

Cool the reducing agent solution in an ice bath.

Slowly add the previously prepared cold diazonium salt solution to the reducing agent

solution. Vigorous stirring is essential during this addition.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for several hours or until the reaction is complete (monitored by TLC).

Work-up and Isolation:

Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide

solution, while cooling in an ice bath.
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Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl

acetate).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purification:

The crude 5,7-Dibromo-1H-indazole can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Development
5,7-Dibromo-1H-indazole serves as a critical intermediate in the synthesis of a variety of

bioactive molecules. Its unique structure, enhanced by the presence of two bromine atoms,

allows for further functionalization and modification, making it a valuable scaffold in drug

discovery.[1]

Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals,

particularly in the development of anti-cancer agents.[1] The indazole core is a recognized

pharmacophore present in numerous kinase inhibitors and other targeted therapies.

Biochemical Research: This compound and its derivatives are used in studies investigating

the mechanisms of action of enzymes and receptors, contributing to a deeper understanding

of cellular signaling pathways.[1]

Materials Science: The electronic properties of the dibrominated indazole ring make it a

compound of interest for the development of novel organic materials, such as organic

semiconductors.[1]

Logical Workflow for Synthesis
The following diagram illustrates the general logical workflow for the synthesis of a brominated

indazole, as described in the representative protocol.
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Caption: A logical workflow for the synthesis of 5,7-Dibromo-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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